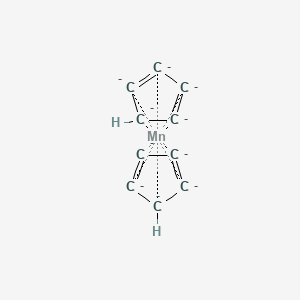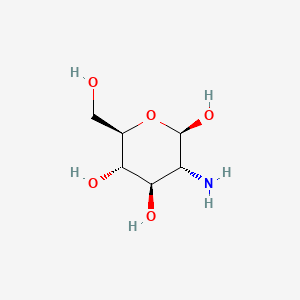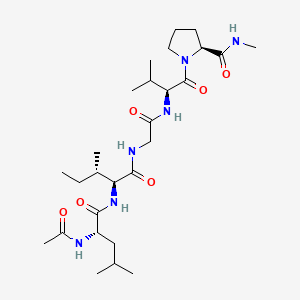
2-Chloro-1,4-diethoxybenzene
Descripción general
Descripción
2-Chloro-1,4-diethoxybenzene is a chemical compound with the linear formula C10H13ClO2 . It has a molecular weight of 200.667 . It is a natural compound produced de novo by several white rot fungi .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
This compound has been identified as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase . It is also used in Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids .Aplicaciones Científicas De Investigación
Materials Science Applications :
- Ferroelastic Deformability: Engel and Takamizawa (2018) explored the ferroelasticity in organic single crystals, specifically in 1,4-diethoxybenzene. They discovered the material's capacity for versatile deformation while retaining its single-crystal nature, a property useful in applications like mechanical damping and soft robotics (Engel & Takamizawa, 2018).
Analytical Chemistry Applications :
- Detection in Biological Materials: Shormanov et al. (2016) developed a method for determining 2-chloro-1,4-dihydrooxybenzene in various tissues and blood. Their approach included techniques like TLC, GC-MS, and UF-spectrophotometry, proving useful for forensic and medical diagnostics (Shormanov et al., 2016).
- Covalent Organic Frameworks: Uribe-Romo et al. (2011) synthesized two new covalent organic frameworks, COF-42 and COF-43, using 2,5-diethoxyterephthalohydrazide and other compounds. These frameworks are known for their high crystallinity, chemical and thermal stability, and permanent porosity, which are valuable for various analytical applications (Uribe-Romo et al., 2011).
Environmental Studies :
- Electrochemical Reduction: A study by Peverly et al. (2014) on the electrochemical reduction of methyl triclosan, which contains a structure similar to 2-chloro-1,4-diethoxybenzene, revealed insights into the degradation of environmental pollutants. Their research is significant for understanding how such compounds can be broken down in environmental settings (Peverly et al., 2014).
Synthesis and Chemical Reactions :
- Synthesis of Fungicides: Yao-xian (2010) discussed the synthesis of diethofencarb, a fungicide, starting from 1,2-diethoxybenzene. The study provides a methodology with high yields and purity, relevant for agricultural and pharmaceutical chemistry (Yao-xian, 2010).
Physical Chemistry Studies :
- Solubility and Transfer Studies: Liu et al. (2020) conducted a study to develop Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from water and the gas phase. This research, involving compounds like 4-methoxybenzoic acid, is crucial for understanding the solubility and transfer properties of related chemicals (Liu et al., 2020).
Mecanismo De Acción
Target of Action
It is known that this compound is a useful reactant in suzuki cross-coupling reactions of aryl chlorides with arylboronic acids .
Mode of Action
It is known to participate in friedel-crafts alkylation reactions . In these reactions, an aromatic compound is treated with an alkyl chloride in the presence of a catalyst to generate a carbocation electrophile . This electrophile then interacts with the aromatic ring, leading to the introduction of an alkyl group onto the benzene ring .
Biochemical Pathways
It is known to participate in friedel-crafts alkylation reactions, which are a type of electrophilic aromatic substitution reaction . These reactions can lead to changes in the structure and properties of aromatic compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
The molecular weight of 200667 g/mol might suggest that it could be absorbed and distributed in the body
Result of Action
Its participation in friedel-crafts alkylation reactions can lead to the introduction of an alkyl group onto the benzene ring of aromatic compounds . This could potentially alter the properties and functions of these compounds at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloro-1,4-diethoxybenzene plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a catalytic cofactor in the oxidation of anisyl alcohol by lignin peroxidase, an enzyme produced by white rot fungi . This interaction highlights the compound’s ability to participate in redox reactions, which are crucial for various metabolic processes. The nature of these interactions involves the compound acting as a superior cofactor compared to other substrates, enhancing the enzyme’s oxidative capabilities.
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of lignin peroxidase, leading to changes in the oxidative state of cells . This modulation can impact various cellular processes, including the degradation of complex organic molecules and the detoxification of xenobiotics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a cofactor for lignin peroxidase, facilitating the enzyme’s catalytic cycle. The compound enhances the enzyme’s ability to oxidize substrates with high ionization potentials, such as nonphenolic methoxylated aromatic compounds . This mechanism involves the formation of intermediate compounds that participate in electron transfer reactions, ultimately leading to the oxidation of target molecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the activity of lignin peroxidase without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes, such as oxidative stress and cellular damage. It is crucial to determine the optimal dosage range to maximize the compound’s beneficial effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its role as a cofactor for lignin peroxidase. The compound interacts with enzymes and cofactors involved in redox reactions, influencing metabolic flux and metabolite levels . Its participation in these pathways highlights its importance in the oxidative degradation of complex organic molecules and the detoxification of environmental pollutants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules This localization is often mediated by targeting signals or post-translational modifications that ensure the compound reaches its site of action
Propiedades
IUPAC Name |
2-chloro-1,4-diethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKMIAIVORSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044685 | |
| Record name | 2-Chloro-1,4-diethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52196-74-4 | |
| Record name | 2-Chloro-1,4-diethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52196-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,4-diethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,4-diethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-chloro-1,4-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,4-diethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,4-diethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,4-DIETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I978KA1T71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















